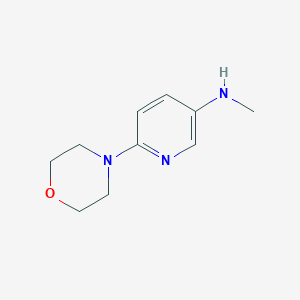
N-methyl-6-(morpholin-4-yl)pyridin-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Transdermal Permeation Enhancers
N-methyl-6-(morpholin-4-yl)pyridin-3-amine derivatives have been explored for their potential as transdermal permeation enhancers. In a study examining the activity of various alkyl esters and amides of hexanoic acid substituted with tertiary amino groups, including morpholine, it was found that these compounds significantly enhance the transdermal delivery of drugs. Decyl 6-(pyrrolidin-1-yl)hexanoate showed the highest activity, suggesting that derivatives of N-methyl-6-(morpholin-4-yl)pyridin-3-amine could be promising candidates for transdermal drug delivery systems Farsa, Doležal, & Hrabálek, 2010.
Heterocyclic Synthesis
The compound has been utilized in the synthesis of a wide range of heterocyclic derivatives. For instance, novel N-cycloalkanes, morpholine, piperazines, and pyridine derivatives incorporating a (thio)pyrimidine moiety were synthesized through intramolecular cyclization, demonstrating the compound's versatility in creating complex organic molecules Ho & Suen, 2013.
Ligand Synthesis for Metal Complexation
N-methyl-6-(morpholin-4-yl)pyridin-3-amine has been used in the synthesis of morpholine-based ligands for complexation with various metal ions, indicating its utility in coordination chemistry. Studies reveal that these ligands can complex with metals like cobalt, nickel, and copper, offering insights into the stability and thermodynamics of such complexes Rezaeivala et al., 2021.
Anticancer Activities
Morpholine derivatives, synthesized from N-methyl-6-(morpholin-4-yl)pyridin-3-amine, have been evaluated for their anticancer activities. Schiff-base complexes of these derivatives have shown varying degrees of activity against human tumor cell lines, including breast and prostate cancer cells. The anticancer potential appears to depend on the type of metal used in the complex, highlighting the compound's role in developing novel chemotherapeutic agents Rezaeivala et al., 2020.
Redox Properties in Cobalt(III) Complexes
The effect of N-methyl-6-(morpholin-4-yl)pyridin-3-amine derivatives on the redox properties of cobalt(III) complexes has been studied. These studies provide valuable insights into how bridge substituents influence the electrochemical behavior of metal complexes, which is crucial for applications in catalysis and electronic materials Meghdadi et al., 2008.
Propriétés
IUPAC Name |
N-methyl-6-morpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-11-9-2-3-10(12-8-9)13-4-6-14-7-5-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHXVPCATJZGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-(morpholin-4-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



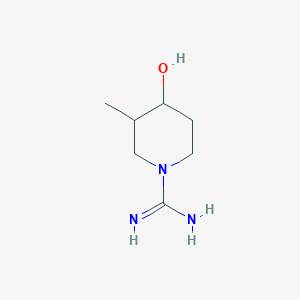

![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)

![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)
![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)



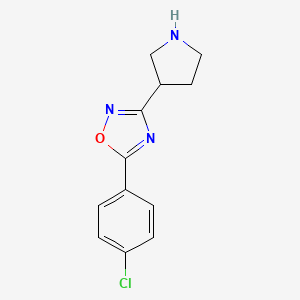
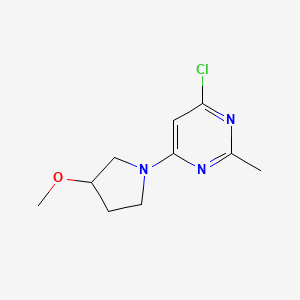
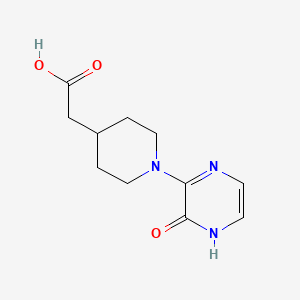
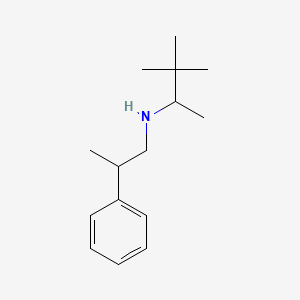
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)